molecular formula C12H17NO3S B8043066 N-Benzyl-N-methanesulfonyl-2-methylpropanamide

N-Benzyl-N-methanesulfonyl-2-methylpropanamide

Cat. No.: B8043066
M. Wt: 255.34 g/mol
InChI Key: UAQRFOLLAQWXET-UHFFFAOYSA-N
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Description

N-Benzyl-N-methanesulfonyl-2-methylpropanamide is a chemical compound characterized by its unique structure, which includes a benzyl group, a methanesulfonyl group, and a 2-methylpropanamide moiety. This compound is of interest in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-N-methanesulfonyl-2-methylpropanamide typically involves the reaction of 2-methylpropanamide with benzyl chloride and methanesulfonyl chloride under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-N-methanesulfonyl-2-methylpropanamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the benzyl or methanesulfonyl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines and alcohols can be used, with reaction conditions typically involving heating and the presence of a base.

Major Products Formed:

  • Oxidation Products: Sulfonyl chlorides and sulfonic acids.

  • Reduction Products: Amines and alcohols.

  • Substitution Products: Amides, esters, and ethers.

Scientific Research Applications

N-Benzyl-N-methanesulfonyl-2-methylpropanamide has several scientific research applications:

  • Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

  • Biology: The compound can be employed in biochemical studies to investigate enzyme inhibition and protein interactions.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-Benzyl-N-methanesulfonyl-2-methylpropanamide exerts its effects involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • N-Benzyl-2-methylpropanamide

  • N-Methanesulfonyl-2-methylpropanamide

  • N-Butylbenzenesulfonamide

Properties

IUPAC Name

N-benzyl-2-methyl-N-methylsulfonylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c1-10(2)12(14)13(17(3,15)16)9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAQRFOLLAQWXET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N(CC1=CC=CC=C1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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